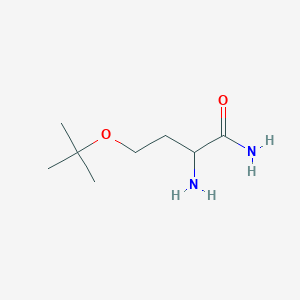

2-Amino-4-(tert-butoxy)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-amino-4-[(2-methylpropan-2-yl)oxy]butanamide |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11) |

InChI Key |

TYXKUVVGPVHRMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Amino 4 Tert Butoxy Butanamide and Its Analogs

Chemo-Enzymatic Synthesis Pathways

The convergence of biological catalysts with traditional chemical methods offers a powerful platform for the synthesis of complex chiral molecules, providing high selectivity under mild conditions.

Biocatalytic Transformations in Butanamide Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to key bond formations in the synthesis of butanamide derivatives. Enzymes such as transaminases, lipases, and nitrile hydratases are instrumental in this regard. Transaminases, for instance, catalyze the asymmetric amination of keto acids, a key step in establishing the chiral amine center. In the synthesis of glutamate (B1630785) analogs, which share a similar carbon skeleton with 2-amino-4-(tert-butoxy)butanamide, aspartate aminotransferase has been successfully employed to convert 4-substituted ketoglutaric acids into the corresponding L-2,4-syn-4-alkylglutamic acid analogs with high enantiomeric excess (>99% ee). nih.gov This enzymatic approach provides a direct route to the chiral α-amino acid core. nih.govnih.govacs.orgacs.orgku.dk

Furthermore, the formation of the amide bond itself can be achieved biocatalytically. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of various carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often achieving excellent conversions and yields without extensive purification. mdpi.com Other enzyme classes, including ATP-dependent amide bond synthetases and N-acyltransferases, also provide routes for amide formation under aqueous conditions, presenting sustainable alternatives to chemical coupling reagents. nih.govnih.govnih.gov The enzymatic resolution of racemic amino acid amides using aminopeptidases or amidases is another established technique to access optically pure L- or D-amino acids and their amide derivatives. symeres.com

Integration of Enzymatic and Chemical Steps

Chemo-enzymatic strategies integrate the best of both worlds: the unparalleled selectivity of enzymes and the broad scope of chemical transformations. beilstein-journals.orgnih.gov A typical chemo-enzymatic sequence for a compound like this compound could involve an initial chemical synthesis to construct a prochiral keto-acid precursor. This intermediate would then undergo a highly stereoselective enzymatic amination to install the chiral center. nih.gov

For instance, a series of 4-substituted L-2,4-syn-glutamic acid analogs were synthesized by first preparing the corresponding 4-substituted ketoglutaric acids chemically, followed by an enantioselective transamination using aspartate aminotransferase. nih.gov Following the enzymatic step, further chemical modifications can be performed on the side chain or the carboxylic acid moieties to arrive at the final target molecule. nih.govnih.gov This integration allows for the efficient construction of complex molecules that might be challenging to access through purely chemical or purely enzymatic routes. The combination of nitrile hydratase enzymes with copper-catalyzed N-arylation in a one-pot system for amide synthesis exemplifies a highly efficient integrated catalytic process. nih.gov

Asymmetric Synthesis Paradigms

Asymmetric synthesis provides direct control over the stereochemistry of the target molecule, a critical aspect for biologically active compounds. Chiral auxiliary-mediated approaches are a cornerstone of this field.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.

Enantiopure tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become a workhorse in the asymmetric synthesis of chiral amines. wikipedia.orgsigmaaldrich.comnih.gov This methodology involves the condensation of the chiral sulfinamide with an aldehyde to form an N-sulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group for the nucleophilic addition to the imine, leading to high diastereoselectivity. The auxiliary can be subsequently cleaved under mild acidic conditions to yield the desired primary amine. sigmaaldrich.comnih.gov

This approach is highly versatile and has been used to synthesize a wide array of α- and β-amino acids and their esters. sigmaaldrich.com In the context of this compound synthesis, a suitable aldehyde precursor would be condensed with (R)- or (S)-tert-butanesulfinamide. The resulting chiral N-sulfinyl imine would then be subjected to a nucleophilic addition (e.g., addition of a cyanide equivalent followed by hydrolysis) to construct the butanamide backbone with high stereocontrol at the C2 position. The robustness of this chemistry makes it suitable for both academic research and industrial-scale synthesis. nih.govresearchgate.netnih.gov

| Aldehyde/Ketone Substrate | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| Various Aldehydes | Grignard Reagents | Up to >99:1 | High | sigmaaldrich.com |

| Masked Oxo Sulfinimine | Weinreb Amide Enolate | 22:1 | Good | nih.gov |

| Sulfinimine Intermediate 88 | Allyl Nucleophile | 97:3 | Good | nih.gov |

Another powerful strategy for the asymmetric synthesis of amino acids involves the use of chiral transition metal complexes. Specifically, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have proven to be exceptional templates for preparing a diverse range of non-proteinogenic α-amino acids. nih.govresearchgate.netnih.govehu.es

In this method, a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), forms a square-planar Ni(II) complex with glycine. The metal complex creates a rigid chiral environment around the glycine, allowing for highly diastereoselective alkylation of the α-carbon. The desired side chain can be introduced using an appropriate electrophile. Subsequent decomposition of the complex under acidic conditions releases the enantiomerically enriched amino acid and allows for the recovery of the chiral ligand. nih.govresearchgate.net This methodology has been successfully applied to the large-scale synthesis of complex amino acids, including those containing fluorine. mdpi.com For the synthesis of a this compound analog, the glycine-Ni(II) complex would be alkylated with a suitable 2-(tert-butoxy)ethyl halide. The inherent stereocontrol of the chiral complex would ensure the formation of the desired enantiomer. researchgate.netmdpi.com

| Chiral Ligand | Electrophile | Product | Diastereomeric Excess (de) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-BPB derived | CF₃–CH₂–I | (S)-2-Amino-4,4,4-trifluorobutanoic acid | >99% | 81.1% | mdpi.com |

| Fluorinated L-proline derived | Various Alkyl Halides | α-Dialkenyl and α-Alkenyl Amino Acids | >99% | Up to 99% | nih.gov |

| (S)-BPB derived | 5-iodo-1-pentene | Fmoc-α,α-disubstituted amino acid | N/A (achiral product) | 67% (overall) | nih.gov |

Enantioselective Catalytic Methods

The development of enantioselective catalytic methods is paramount for accessing optically pure α-amino acid derivatives. A significant challenge in synthesizing chiral α-alkenyl α-amino acids lies in the potential for racemization and isomerization of the double bond. nih.gov To address this, cooperative catalysis using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids (SPAs) has emerged as a highly effective strategy for the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate (B1207046). nih.gov This method provides a new route to α-alkenyl α-amino acid derivatives with high yields (61–99%) and excellent enantioselectivity (83–98% ee). nih.gov

The proposed mechanism suggests that the chiral SPA facilitates enantioselectivity by acting as a chiral proton shuttle, promoting the proton transfer of a ylide intermediate. nih.gov This approach has proven effective for a broad range of substrates, demonstrating fast reaction rates and operating under mild, neutral conditions. nih.gov

Stereocontrolled Formation of Chiral Centers

The controlled formation of multiple chiral centers is a key challenge in the synthesis of complex molecules. Ring-rearrangement metathesis (RRM) has been successfully employed for the stereocontrolled synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters. nih.gov This method utilizes readily available strained carbocyclic N-allylated or N-propargylated β-amino esters to produce azaheterocyclic β-amino esters in a stereocontrolled manner. nih.gov The configuration of the chiral centers in the final product is predetermined by the structure of the starting (oxa)norbornene β-amino acids, as the synthetic procedure does not alter their configurations. nih.gov

Another powerful strategy involves a two-step, one-pot reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). This method allows for the diastereoselective synthesis of cis-4,6-disubstituted 2-alkylaminocyclohexene-1-carboxylic esters from simple acyclic starting materials. nih.gov Subsequent reduction of the double bond with sodium triacetoxyborohydride (B8407120) proceeds with complete diastereoselectivity, generating four stereocenters, including a cis-β-aminoester moiety. nih.gov

Protecting Group Strategies for Amine and Hydroxyl Functionalities

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal. chemistrysteps.com

tert-Butoxycarbonyl (Boc) Protection in Synthesis Protocols

The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and the protection of amino groups in general. nih.gov It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction conditions are flexible, with high yields achievable under mild conditions in various solvents like water, THF, or acetonitrile (B52724). fishersci.co.uk The Boc group is stable to most nucleophiles and bases, allowing for orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org

| Reagent | Base | Solvent | Temperature | Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, DMAP, Sodium bicarbonate | Water, THF, Acetonitrile | Room Temperature or 40°C | High |

Selective Deprotection Techniques and Conditions

The removal of the Boc group is typically accomplished under acidic conditions, which cleave the tert-butyl carbamate through the formation of a stable tert-butyl cation. chemistrysteps.comorganic-chemistry.org Trifluoroacetic acid (TFA) is a common reagent for this purpose. chemistrysteps.com

A significant challenge arises when a molecule contains both a Boc-protected amine and a tert-butyl ester, as acidic conditions can remove both. To address this, a method utilizing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile has been developed for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org This system reverses the usual selectivity observed under acidic conditions. organic-chemistry.org Another approach for chemoselective deprotection of the N-Boc group involves the use of Selectfluor, which can selectively remove the Boc group from doubly protected amines in acetonitrile under mild conditions. researchgate.net

| Reagent/System | Condition | Selectivity |

| Trifluoroacetic acid (TFA) | Acidic | Cleaves Boc group |

| CeCl₃·7H₂O-NaI | Refluxing acetonitrile | Selectively cleaves tert-butyl esters over N-Boc groups |

| Selectfluor | Acetonitrile, 50°C | Selectively removes one Boc group from a doubly protected amine |

Amide Bond Formation and Functionalization

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically achieved by activating a carboxylic acid and then reacting it with an amine. luxembourg-bio.com

Advanced Coupling Reagents and Reaction Conditions

A variety of coupling reagents have been developed to facilitate amide bond formation with high efficiency and minimal side reactions. luxembourg-bio.com These reagents work by converting the carboxylic acid into a highly activated ester. fishersci.co.uk

Common classes of coupling reagents include carbodiimides and aminium/uronium or phosphonium (B103445) salts of hydroxybenzotriazole. fishersci.co.uk

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com While effective, this intermediate can be prone to racemization. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this side reaction. peptide.comnih.gov

Aminium/Uronium salts , such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient peptide coupling reagents that lead to less racemization, especially when HOBt is added. luxembourg-bio.compeptide.com HATU, in particular, is known for its fast reaction rates. peptide.com

Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are also highly effective, with PyAOP being particularly useful for coupling N-methylated amino acids. luxembourg-bio.compeptide.com

The choice of coupling reagent and reaction conditions depends on the specific substrates and desired outcome. For instance, a protocol using EDC and 4-(N,N-dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov

| Coupling Reagent | Additive | Key Features |

| DCC, EDC | HOBt | Widely used, HOBt minimizes racemization. peptide.comnih.gov |

| HATU, HBTU | HOBt | Highly efficient, fast reaction rates, less racemization. luxembourg-bio.compeptide.com |

| PyBOP, PyAOP | Effective for challenging couplings, including N-methyl amino acids. luxembourg-bio.compeptide.com |

Methodologies for Amide Bond Construction

The final key step in the synthesis of this compound is the formation of the primary amide from its corresponding carboxylic acid precursor, N-protected 2-amino-4-(tert-butoxy)butanoic acid. This transformation is a cornerstone of peptide chemistry and organic synthesis, with numerous well-established methods available. The choice of method often depends on factors like substrate tolerance, desired yield, and prevention of side reactions, particularly racemization at the chiral alpha-carbon.

The primary strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Common approaches include the use of coupling reagents that form a highly reactive acyl intermediate.

Coupling Reagent-Mediated Amidation: This is the most prevalent method for forming amide bonds from amino acids. A variety of reagents can be used to activate the carboxylic acid. These reagents react with the carboxyl group to form an active ester, acylisourea, or other reactive intermediate, which is then readily attacked by an amine. For the synthesis of a primary amide, ammonia (often from a source like ammonium chloride with a non-nucleophilic base) is used as the nucleophile.

Key classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) provide efficient coupling with low racemization.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and commonly used in solid-phase and solution-phase peptide synthesis.

Acid Halide Formation: An alternative, highly reactive approach is the conversion of the carboxylic acid to an acid halide, typically an acid chloride or fluoride. N-protected amino acid fluorides are noted for being more stable to hydrolysis than their chloride counterparts while still being sufficiently reactive. medchemexpress.com The acid halide can then be treated with ammonia to form the amide. This method is effective but requires careful handling due to the reactivity of the intermediates. medchemexpress.com

Below is a table summarizing common coupling agents used for amide bond formation.

| Coupling Reagent | Additive (if common) | Typical Solvent | Key Characteristics |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Cost-effective; produces dicyclohexylurea (DCU) precipitate. |

| DIC | HOBt, HOAt | DCM, DMF | Similar to DCC, but the diisopropylurea byproduct is often more soluble. |

| HBTU | HOBt | DMF, N-Methyl-2-pyrrolidone (NMP) | Fast reaction times; generally high yields. |

| HATU | None required | DMF, NMP | Highly efficient, especially for sterically hindered couplings; low racemization. savemyexams.com |

| PyBOP | None required | DMF, DCM | Good for solution and solid-phase synthesis; less allergenic than some alternatives. |

Multi-Step Synthesis Pathways

The synthesis of a molecule like this compound, which contains multiple functional groups and a specific stereocenter, necessitates a multi-step approach. The design of the synthetic pathway must consider the strategic introduction of protecting groups to prevent unwanted side reactions and to ensure the correct sequence of chemical transformations.

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent approach would begin with a common, readily available starting material that is elaborated in later steps to produce a library of related compounds. For instance, a suitable starting material could be N-Boc-L-aspartic acid β-benzyl ester. The free α-carboxylic acid could be converted to the primary amide. Subsequently, the benzyl (B1604629) ester could be selectively cleaved via hydrogenolysis to reveal a primary alcohol. From this common intermediate, a divergent approach could be used to introduce various ether linkages at the C-4 position, including the desired tert-butoxy (B1229062) group (via reaction with isobutylene (B52900) and an acid catalyst) or other alkyl or aryl ethers to generate a series of analogs. This strategy is efficient for creating molecular diversity from a single precursor.

A plausible and linear multi-step synthesis of this compound would start from a commercially available, chiral building block such as a protected aspartic acid derivative. The sequence must be carefully planned to manipulate the functional groups correctly.

A hypothetical sequential pathway starting from N-Boc-L-aspartic acid could be as follows:

Selective Esterification: The side-chain (β) carboxylic acid is selectively protected, often as a benzyl or methyl ester, leaving the α-carboxylic acid free.

Amide Formation: The free α-carboxylic acid is converted to the primary amide using one of the coupling methods described in section 2.4.2. This yields N-Boc-L-isoasparagine β-ester.

Selective Reduction: The ester group is selectively reduced to a primary alcohol. This can typically be achieved using a mild reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid or lithium borohydride, which may not affect the primary amide or Boc-protecting group under controlled conditions. This step yields N-Boc-4-hydroxy-2-aminobutanamide.

Ether Formation: The primary alcohol is converted to the tert-butyl ether. A common method for this is the reaction of the alcohol with isobutylene under acidic catalysis (e.g., sulfuric acid or a Lewis acid).

Deprotection: The final step is the removal of the N-Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane), to yield the final product, this compound.

The following table outlines this hypothetical sequence of transformations.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Side-chain esterification | N-Boc-L-aspartic acid | Benzyl bromide, Base | N-Boc-L-aspartic acid β-benzyl ester |

| 2 | Amidation | N-Boc-L-aspartic acid β-benzyl ester | HATU, NH₄Cl, DIPEA | N-Boc-L-isoasparagine β-benzyl ester |

| 3 | Ester Reduction | N-Boc-L-isoasparagine β-benzyl ester | LiBH₄ | N-Boc-4-hydroxy-2-aminobutanamide |

| 4 | O-tert-butylation | N-Boc-4-hydroxy-2-aminobutanamide | Isobutylene, H₂SO₄ (cat.) | N-Boc-2-amino-4-(tert-butoxy)butanamide |

| 5 | N-deprotection | N-Boc-2-amino-4-(tert-butoxy)butanamide | TFA, DCM | This compound |

Chemical Reactivity and Derivatization of 2 Amino 4 Tert Butoxy Butanamide

Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's properties and reactivity.

Nucleophilic Addition Reactions

The primary amine of 2-Amino-4-(tert-butoxy)butanamide can act as a nucleophile, participating in addition reactions with various electrophiles. For instance, it can react with aldehydes and ketones to form imines, also known as Schiff bases. peptide.com This reaction is typically reversible and catalyzed by acid or base.

Selective Reduction and Oxidation Processes

Selective reduction of the carboxamide group in this compound to an amine would require potent reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield 2,4-diamino-4-(tert-butoxy)butane. The conditions for such a reduction would need to be carefully controlled to avoid side reactions.

Oxidation of the primary amine is also a theoretical possibility, although it can be challenging to achieve selectively without affecting other parts of the molecule. Strong oxidizing agents could potentially lead to the formation of nitro compounds or other oxidation products.

Synthesis of Functionalized Derivatives

The functional groups of this compound provide handles for the synthesis of a wide array of derivatives.

N-Functionalization Strategies (e.g., Alkylation, Acylation, Schiff Base Formation)

N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, so reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride is often a more controlled method.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. This is a common strategy in peptide synthesis to form peptide bonds.

Schiff Base Formation: As mentioned, reaction with aldehydes or ketones yields Schiff bases. These imines can be further reduced to secondary amines or used as intermediates in other transformations.

Table 1: Potential N-Functionalization Reactions of this compound

| Reaction Type | Reagent Example | Potential Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | R-NH-CH(CH2-O-t-Bu)-CONH2 |

| N-Acylation | Acyl Chloride (R-COCl) | R-CO-NH-CH(CH2-O-t-Bu)-CONH2 |

| Schiff Base Formation | Aldehyde (R-CHO) | R-CH=N-CH(CH2-O-t-Bu)-CONH2 |

Modifications at the Carboxamide Moiety

The carboxamide group is relatively stable but can be modified under specific conditions. Acidic or basic hydrolysis can convert the carboxamide to a carboxylic acid, yielding 2-amino-4-(tert-butoxy)butanoic acid. bldpharm.com Dehydration of the primary amide using reagents like phosphorus pentoxide or trifluoroacetic anhydride (B1165640) could potentially yield the corresponding nitrile, 2-amino-4-(tert-butoxy)butanenitrile.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, containing both an amine and a carboxamide group, presents opportunities for intramolecular cyclization to form heterocyclic structures. For example, under appropriate conditions, intramolecular condensation could potentially lead to the formation of a lactam, a cyclic amide. The specific ring size would depend on the reaction conditions and the conformation of the molecule. The formation of various heterocyclic systems is a common strategy in drug discovery to create novel molecular scaffolds.

Intramolecular Cyclization Reactions

The structure of this compound, which is effectively a tert-butyl ester derivative of glutamine, contains a primary amine at the C2 position and an ester group at the C4 side chain. This arrangement makes the compound susceptible to intramolecular cyclization, a reaction of considerable importance in peptide and protein chemistry. The N-terminal primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of the side-chain ester. This process results in the formation of a five-membered lactam ring, known as a pyroglutamate (B8496135) (pGlu) or 2-pyrrolidinone (B116388) derivative. researchgate.netresearchgate.net

This type of cyclization is a well-documented phenomenon for N-terminal glutamine and glutamic acid residues in peptides, leading to post-translational modifications. researchgate.net The reaction involves the elimination of tert-butanol (B103910) and the formation of a stable amide bond within the newly formed ring. Factors such as heat, pH, and enzymatic action by glutaminyl cyclase can catalyze or influence the rate of this transformation. researchgate.net While the cyclization of free glutamine to pyroglutamic acid is common, the presence of the bulky tert-butyl ester in this compound influences the reaction kinetics, often requiring specific conditions to proceed efficiently.

The general mechanism involves the nucleophilic attack of the α-amino group onto the side-chain carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the expulsion of the tert-butoxy (B1229062) group (as tert-butanol), yielding the stable 5-membered pyroglutamate ring. This reaction is a key example of an intramolecular aminolysis process.

Table 1: Factors Influencing Intramolecular Cyclization of Glutamine Derivatives

| Factor | Effect on Cyclization Rate | Rationale | Citation |

| Heat | Increases | Provides activation energy for the reaction. | researchgate.net |

| Acidic pH | Decreases | Protonation of the α-amino group reduces its nucleophilicity. | researchgate.net |

| Basic pH | Increases | Deprotonation of the α-amino group enhances its nucleophilicity. | researchgate.net |

| Enzymes | Increases | Glutaminyl cyclase specifically catalyzes the formation of pyroglutamate. | researchgate.netresearchgate.net |

Preparation of Nitrogen-Containing Heterocyclic Scaffolds

The intramolecular cyclization described above is a direct method for preparing a fundamental nitrogen-containing heterocyclic scaffold—the 2-pyrrolidinone ring system—from this compound. The resulting pyroglutamate structure is not only a common feature in biologically active peptides but also serves as a versatile chiral building block for the synthesis of more complex heterocyclic molecules. researchgate.netnih.gov

Pyrrolidine-based structures are central components in a vast array of natural products and pharmaceutical agents. The scaffold derived from this compound can be further functionalized to create a library of substituted pyrrolidines. For instance, the pyrrolidine (B122466) ring is the core of many potent enzyme inhibitors and is used as a scaffold in asymmetric organocatalysis. nih.govmdpi.com Synthetic strategies often leverage the chiral center and the functional groups present in the starting amino acid derivative to construct stereochemically complex targets. smolecule.com

The synthesis of pyrrolidine analogues, such as those related to the natural product pochonicine, highlights the utility of amino acid-derived precursors in generating potent glycosidase inhibitors. nih.gov Although these syntheses may start from different, albeit related, precursors, they underscore the value of the underlying aminopyrrolidinone framework that can be accessed from glutamine derivatives like this compound. The ability to form this initial heterocyclic ring system opens pathways to a diverse range of other nitrogen-containing scaffolds through subsequent ring-expansion, ring-opening, or condensation reactions.

Table 2: Representative Nitrogen-Containing Heterocyclic Scaffolds Derived from or Related to Amino Acid Precursors

| Precursor Type | Heterocyclic Scaffold | Significance/Application | Representative Citations |

| Glutamine Derivatives | 2-Pyrrolidinone (Pyroglutamate) | Peptide modification, Chiral building block | researchgate.netresearchgate.net |

| Polyhydroxylated Nitrones | Substituted Pyrrolidines | Glycosidase inhibitors (e.g., Pochonicine analogues) | nih.gov |

| Proline Derivatives | Pyrrolidine-based Organocatalysts | Asymmetric synthesis (Aldol, Michael reactions) | mdpi.com |

| β-Amino Ketones | Tetrahydropyrans, Cyclohexyl Amino Ketones | Synthesis of complex cyclic amines | researchgate.net |

Applications in Advanced Organic and Peptide Chemistry

Utilization as a Key Synthetic Building Block

The foundational role of 2-Amino-4-(tert-butoxy)butanamide in creating complex organic structures is predicated on its identity as a non-natural amino acid. The tert-butoxy (B1229062) group provides a stable, acid-labile protecting group for the side chain, allowing for selective reactions at other sites of the molecule.

As a precursor, this compound can be derived from L-glutamic acid through a series of protection and modification steps. A key intermediate in the synthesis of various non-natural alpha-amino acids is tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, which is itself obtained from L-glutamic acid. nih.govsigmaaldrich.com This chiral aldehyde can then undergo further reactions, such as Wittig reactions, to introduce a wide range of functionalities, leading to the synthesis of diverse and complex molecules. nih.gov The tert-butoxy group in these precursors is crucial for preventing unwanted side reactions during these synthetic transformations.

In the context of total synthesis, intermediates containing tert-butyl protecting groups are frequently employed. For instance, in the total synthesis of complex natural products like pagoamide A, tert-butyl protecting groups are used for side-chain protection of amino acid residues such as threonine. nih.gov These groups are stable under various reaction conditions but can be removed selectively, typically with acids like trifluoroacetic acid (TFA), at a late stage of the synthesis to unmask the functional group. nih.goviris-biotech.de While direct total synthesis examples using this compound are not prominently documented, its structural motifs suggest its potential as an intermediate in the synthesis of complex peptides and other biologically active molecules.

Integration into Peptide Synthesis

The incorporation of non-natural amino acids like this compound into peptide chains is a key strategy for creating novel peptides with enhanced properties. The tert-butoxy side chain protection is a cornerstone of modern peptide synthesis.

The primary strategy for incorporating amino acids into a growing peptide chain is solid-phase peptide synthesis (SPPS). In SPPS, amino acids are added sequentially to a peptide chain that is anchored to a solid resin support. peptide2.comnih.gov The use of protecting groups is essential to prevent unwanted side reactions. iris-biotech.de For an amino acid like this compound, the N-terminus would typically be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. The tert-butoxy group on the side chain provides acid-labile protection. iris-biotech.de This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting group. iris-biotech.denih.gov

| Protecting Group | Abbreviation | Chemical Structure | Cleavage Condition | Commonly Protected Group |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong Acid (e.g., HF, TFA) peptide2.comnih.gov | α-amino group |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂CH₂O- | Base (e.g., Piperidine) iris-biotech.denih.gov | α-amino group |

| tert-Butyl | tBu | (CH₃)₃C- | Acid (e.g., TFA) iris-biotech.depeptide.com | Side-chain carboxyl and hydroxyl groups |

| Trityl | Trt | (C₆H₅)₃C- | Acid (e.g., TFA) iris-biotech.de | Side-chain of Cys, His, Asn, Gln |

| Benzyl (B1604629) | Bzl | C₆H₅CH₂- | Strong Acid (e.g., HF), Hydrogenolysis peptide.com | Side-chain of Ser, Thr, Tyr, Asp, Glu |

This table summarizes common protecting groups used in peptide synthesis and their characteristics.

In Fmoc-based SPPS, an Fmoc-protected amino acid, such as Fmoc-2-Amino-4-(tert-butoxy)butanamide-OH, would be activated and coupled to the free amino group of the resin-bound peptide chain. peptide2.comnih.gov The Fmoc group is then removed with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF) to expose a new N-terminal amine for the next coupling cycle. iris-biotech.de The tert-butyl group on the side chain remains intact throughout these steps. peptide.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butoxy group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.de

The inclusion of non-natural amino acids like this compound can introduce unique structural and functional properties into peptides. These modifications can lead to peptides with increased stability against enzymatic degradation, enhanced receptor binding affinity, or altered conformational preferences. The synthesis of such peptides relies on the availability of suitably protected non-natural amino acid building blocks that are compatible with standard SPPS protocols. The tert-butoxy group is a widely used protecting group for the side chains of various amino acids, including serine, threonine, tyrosine, aspartic acid, and glutamic acid, making the integration of a derivative like this compound into peptide synthesis a feasible and attractive strategy. peptide.com

Molecular Design and Bioisosteric Replacements

The design of novel molecules with tailored properties often relies on the principle of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic profiles. The thoughtful application of bioisosteres can profoundly impact steric and electronic properties, lipophilicity, and metabolic stability. nih.gov The tert-butyl group, a prominent feature of this compound, and its bioisosteric replacements are pivotal in this regard.

For instance, the replacement of a flexible alkyl chain with a rigid bicyclo[1.1.1]pentane (BCP) moiety, a known bioisostere of the tert-butyl group, has been shown to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net This highlights the potential of using this compound derivatives, where the tert-butyl group can be systematically replaced with such rigid scaffolds, to fine-tune molecular shape and properties.

The tert-butoxycarbonyl (Boc) group, which shares the tert-butyl motif, is widely used in peptide synthesis. researchgate.netnih.gov Studies on Boc-protected amino acids have revealed that the urethane (B1682113) amide bond can adopt both cis and trans conformations, unlike the strong preference for the trans form in peptide bonds. nih.gov This conformational flexibility, influenced by the bulky tert-butyl group, can be harnessed in the design of peptides with specific secondary structures.

| Bioisostere for tert-butyl group | Rationale for Replacement | Potential Impact on Molecular Properties |

| Trimethylsilyl (B98337) group | Similar size | Reduction in lipophilicity (LogP) without significantly altering biological activity. cambridgemedchemconsulting.com |

| Trifluoromethyl oxetane | Decreased lipophilicity | Improved metabolic stability and lipophilic efficiency (LipE). cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane (BCP) | Rigid scaffold | Mimics disubstituted benzene (B151609) rings, improving physicochemical and pharmacokinetic properties. researchgate.net |

Stereochemistry is a critical determinant of molecular recognition and biological activity. nih.gov In the context of this compound, the stereocenter at the alpha-carbon (C2) dictates the spatial orientation of the amino and carboxamide groups, as well as the tert-butoxybutyl side chain. This, in turn, profoundly influences how the molecule interacts with chiral environments, such as the binding sites of enzymes and receptors.

The absolute configuration of the amino acid is known to be crucial for its uptake by cellular transport systems. nih.gov For instance, many transporters exhibit a strong preference for L-amino acids. Therefore, the stereochemistry of this compound would be expected to govern its cellular permeability and, consequently, its bioavailability and biological effect.

Furthermore, the stereochemistry at the alpha-carbon influences the local conformation of peptide backbones. The substitution of a standard amino acid with a derivative like this compound can alter the preferred phi (φ) and psi (ψ) dihedral angles, leading to changes in the secondary structure of the peptide. nih.gov The bulky tert-butyl group can sterically hinder certain conformations, effectively "locking" the backbone into a more defined geometry. This can be a powerful tool for stabilizing specific folds, such as beta-turns or helical structures, which are often critical for biological function.

Research on related chiral compounds has demonstrated that even subtle changes in stereochemistry can lead to significant differences in biological activity. nih.gov This underscores the importance of controlling the stereochemistry of this compound during its synthesis and application in order to achieve the desired molecular architecture and biological outcome.

| Stereochemical Feature | Influence on Molecular Properties | Example from Related Systems |

| Alpha-carbon configuration (R/S) | Dictates interaction with chiral biological targets and transport systems. | Only (5S, αS) isomers of 3-Br-acivicin derivatives show significant antiplasmodial activity, suggesting stereoselective uptake. nih.gov |

| Dihedral angles (φ, ψ) | Influences local peptide conformation and secondary structure. | The tert-butoxycarbonyl (Boc) group can influence the cis/trans isomerism of the preceding amide bond, affecting peptide conformation. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 Amino 4 Tert Butoxy Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Amino-4-(tert-butoxy)butanamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen would appear at a lower field (higher ppm value). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the J-coupling with neighboring protons, reveals the number of adjacent protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -NH₂ | Broad singlet | s |

| H-2 | Triplet | t |

| H-3 | Multiplet | m |

| H-4 | Triplet | t |

| -C(CH₃)₃ | Singlet | s |

| -C(O)NH₂ | Two broad singlets | s |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of these signals is highly dependent on the hybridization and the nature of the attached atoms. Carbonyl carbons, for example, typically resonate at a significantly lower field (160-220 ppm) compared to aliphatic carbons.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 (C=O) | ~175 |

| C-2 | ~50 |

| C-3 | ~30 |

| C-4 | ~65 |

| -C (CH₃)₃ | ~75 |

| -C(C H₃)₃ | ~28 |

Multidimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nist.gov This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. In an edited HSQC, the phase of the cross-peaks can also distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nist.gov This technique is invaluable for piecing together the molecular structure by identifying long-range connectivities, including those across quaternary carbons and heteroatoms. For example, an HMBC spectrum would show correlations between the protons of the tert-butyl group and the quaternary carbon of the same group, as well as the adjacent oxygen-bearing carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for identifying the functional groups within this compound.

Expected FT-IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine and Amide) | Stretching | 3400-3200 (broad) |

| C-H (Aliphatic) | Stretching | 2970-2850 |

| C=O (Amide) | Stretching | ~1650 |

| N-H (Amine and Amide) | Bending | ~1600 |

| C-O (Ether) | Stretching | ~1100 |

The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretching vibrations of both the primary amine and the primary amide. A strong absorption around 1650 cm⁻¹ would confirm the presence of the amide carbonyl group. The C-O stretching of the tert-butoxy (B1229062) ether linkage would likely appear as a strong band in the fingerprint region, around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₈N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the calculated and observed exact masses would provide strong evidence for the proposed molecular formula.

Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. In the analysis of this compound, fragmentation patterns provide a fingerprint that helps confirm its molecular structure. The fragmentation is typically induced by methods such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).

The structure of this compound contains several key functional groups that dictate its fragmentation behavior: a primary amide, a primary amine, and a tert-butoxy ether group. The tert-butoxycarbonyl (t-Boc) group, which is structurally related to the tert-butoxy group, is known to have characteristic fragmentation pathways. doaj.org Under mass spectrometric analysis, common fragmentation patterns for compounds containing a tert-butoxy group involve the loss of isobutene (C₄H₈, 56 Da) or the entire tert-butoxy group. doaj.org For the butanamide backbone, characteristic cleavages can occur at the amide bond.

A hypothetical fragmentation analysis of this compound would likely reveal several key fragment ions. The molecular ion [M]⁺ would be observed, and its high-resolution mass would confirm the elemental composition. Subsequent fragmentation would likely proceed through the pathways outlined in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) | Significance |

| [M-56]⁺ | Loss of isobutene (C₄H₈) from the tert-butoxy group | 132 | Characteristic of the tert-butoxy group |

| [M-73]⁺ | Loss of the tert-butoxy radical (•OC(CH₃)₃) | 115 | Indicates the presence of the ether linkage |

| [M-101]⁺ | Loss of the entire tert-butoxycarbonyl-like fragment | 87 | Cleavage of the C-O bond and rearrangement |

| [M-43]⁺ | Loss of the acetamide (B32628) radical (•CH₂CONH₂) | 145 | Cleavage adjacent to the amide group |

| m/z 74 | [CH₂(NH₂)CONH₂]⁺ | 74 | Fragment containing the amino and amide groups |

| m/z 57 | [C(CH₃)₃]⁺ | 57 | tert-butyl cation, highly stable and common fragment |

These predicted fragmentation patterns, derived from the analysis of structurally similar compounds, provide a robust method for confirming the identity and structural integrity of this compound in a research setting. doaj.orgnist.govosu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction would unequivocally establish the relative and absolute configuration of the stereocenter.

As of the latest available data, a public crystal structure for this compound has not been reported. However, the application of this technique would be invaluable. The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from an X-ray crystallographic analysis would include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal.

Atomic Coordinates: The precise (x, y, z) position of each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the molecular geometry.

Torsion Angles: Information about the conformation of the molecule in the solid state.

Intermolecular Interactions: Details on hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.

This level of structural detail is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical system.

Chromatographic Methods for Research Applications

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for assessing purity and performing chiral separations.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It is widely used to determine the purity of a sample and, crucially for chiral molecules, to separate and quantify enantiomers.

For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

The chiral center at the second carbon position means that this compound exists as two enantiomers. The separation of these enantiomers is essential and is achieved using chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Based on studies of similar compounds like 2-aminobutanamide, several types of CSPs are effective. researchgate.netasianpubs.org

Table 2: Representative HPLC Conditions for Chiral Analysis of this compound Analogs

| Parameter | Condition | Rationale/Reference |

| Column (CSP) | CROWNPAK CR(+) | Chiral crown ether-based columns are effective for separating amino compounds. researchgate.netasianpubs.org |

| Mobile Phase | 0.05% Perchloric Acid in Water | Acidic aqueous mobile phases are typically used with crown ether CSPs. asianpubs.org |

| Flow Rate | 0.3 - 1.0 mL/min | Standard analytical flow rates for efficient separation. |

| Column Temp. | 15 - 25 °C | Temperature can influence chiral recognition and resolution. asianpubs.org |

| Detection | UV at ~200-210 nm | Amide and amine groups have low UV absorbance at short wavelengths. |

| Alternative CSPs | Polysaccharide-based (e.g., Chiralpak) | Amylose or cellulose-based columns are widely used for broad chiral separations. scas.co.jp |

This method allows for the determination of the enantiomeric excess (ee), a critical quality attribute for chiral compounds.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds like amino acids and their amides are polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

The most common derivatization method for amino-containing compounds is silylation. sigmaaldrich.comnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com

The derivatization of this compound would proceed as follows:

The sample is dried to remove any moisture, which can interfere with the silylation reaction. sigmaaldrich.com

The derivatization reagent (e.g., MTBSTFA in a solvent like acetonitrile) is added.

The mixture is heated to ensure the reaction goes to completion. sigmaaldrich.com

The resulting solution containing the volatile silylated derivative is injected into the GC-MS system.

The silylated derivative is then separated on the GC column (typically a non-polar phase like a 5% phenyl methylpolysiloxane) and detected by the mass spectrometer. The MS provides both quantitative data and qualitative structural information based on the fragmentation pattern of the derivative. For TBDMS derivatives, a characteristic fragment corresponds to the loss of a tert-butyl group (M-57), which is a useful diagnostic peak. sigmaaldrich.com This method offers high sensitivity and is suitable for analyzing trace amounts of the compound.

Theoretical and Mechanistic Investigations of 2 Amino 4 Tert Butoxy Butanamide Reactions

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like 2-Amino-4-(tert-butoxy)butanamide, these methods could offer invaluable insights.

Density Functional Theory (DFT) Calculations for Electronic Structure

Although no specific data exists for this compound, studies on analogous amino acid derivatives and other organic molecules routinely employ DFT to generate such data. For instance, DFT has been used to study the electronic properties and reactivity of various amino- and tert-butyl-containing compounds, providing a clear precedent for its application here. researchgate.netwhiterose.ac.uk

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance for Reactivity |

| HOMO Energy | (Not Available) | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | (Not Available) | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | (Not Available) | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | (Not Available) | Influences solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published DFT calculations for this compound are available.

Molecular Dynamics and Conformational Analysis

The flexible nature of this compound, with its rotatable bonds, means it can exist in numerous conformations. Molecular dynamics (MD) simulations could be used to explore the conformational space of this molecule over time, identifying the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred three-dimensional structure is essential, as it dictates how the molecule interacts with other reactants, catalysts, or biological targets. Conformational analysis of similar structures, such as peptides containing tert-butoxycarbonyl (Boc) protecting groups, has been successfully performed using computational methods. researchgate.net

Reaction Mechanism Elucidation

Unraveling the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For this compound, this would involve identifying the key steps in its potential reactions, such as hydrolysis, amide bond formation, or reactions involving the amino or tert-butoxy (B1229062) groups.

Characterization of Transition States and Intermediates

A key aspect of mechanistic studies is the characterization of transient species like transition states and intermediates. Computational methods, particularly DFT, are adept at locating and calculating the energies of these high-energy structures. By mapping the energy profile of a reaction pathway, including reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. For example, in a potential hydrolysis reaction of the amide group, calculations could pinpoint the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and collapse.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 (Reference) | Starting materials. |

| Transition State 1 | (Not Available) | Energy barrier to the first step. |

| Intermediate | (Not Available) | A metastable species formed during the reaction. |

| Transition State 2 | (Not Available) | Energy barrier to the second step. |

| Products | (Not Available) | Final products of the reaction. |

Note: This table illustrates the type of data that would be generated from a reaction mechanism study. No such data is currently published for this compound.

Stereochemical Mechanistic Studies

The stereocenter at the alpha-carbon of this compound introduces the element of stereochemistry. Mechanistic studies would need to investigate how this stereochemistry influences the reaction pathways and the stereochemical outcome of the products. For instance, in reactions where the alpha-carbon is involved, it would be crucial to determine if the reaction proceeds with retention, inversion, or racemization of the stereocenter. Such studies often combine computational modeling with experimental techniques like chiral chromatography and polarimetry.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Structure-reactivity and structure-selectivity studies aim to understand how modifications to the molecular structure affect the rate, outcome, and selectivity of a reaction. For this compound, this could involve synthesizing and studying a series of related molecules where, for example, the tert-butyl group is replaced with other alkyl groups, or the butoxy chain length is varied. By systematically changing the structure and observing the effect on reactivity, a predictive model can be built. This approach is fundamental in fields like medicinal chemistry and catalyst design. While no such studies have been reported for this specific compound, research on similar scaffolds has demonstrated the power of this approach in developing novel inhibitors and understanding transport mechanisms. sigmaaldrich.com

Q & A

Q. What experimental strategies elucidate the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Enzyme kinetics (Michaelis-Menten assays) quantify inhibition constants (Kᵢ) using fluorogenic substrates. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics, while mutagenesis studies (e.g., Ala-scanning) identify critical residues in the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.